molecular formula C11H22N2O3 B3166090 trans-4-(Boc-amino)-3-methoxypiperidine CAS No. 907544-18-7

trans-4-(Boc-amino)-3-methoxypiperidine

Cat. No.: B3166090
CAS No.: 907544-18-7
M. Wt: 230.30
InChI Key: BSSCFNOPCQQJAZ-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-4-(Boc-amino)-3-methoxypiperidine: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group at the 4-position and a methoxy group at the 3-position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Boc-amino)-3-methoxypiperidine typically involves the following steps:

    Protection of the Amino Group: The amino group at the 4-position of the piperidine ring is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the piperidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-4-(Boc-amino)-3-methoxypiperidine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as halides or amines replace the methoxy group under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides, amines

Major Products Formed:

    Oxidation: N-oxides, other oxidized derivatives

    Reduction: Reduced forms of the compound

    Substitution: Substituted derivatives with halides or amines

Scientific Research Applications

Chemistry: trans-4-(Boc-amino)-3-methoxypiperidine is used as an intermediate in the synthesis of various complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It serves as a model compound for investigating the interactions of piperidine-based molecules with biological targets.

Medicine: this compound has potential applications in medicinal chemistry. It is explored for its role in the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of trans-4-(Boc-amino)-3-methoxypiperidine involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability to the amino group, allowing the compound to participate in various chemical reactions without undergoing unwanted side reactions. The methoxy group at the 3-position influences the compound’s reactivity and interaction with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • trans-4-(Boc-amino)cyclohexylamine
  • trans-4-(Boc-amino)cyclohexanemethylamine
  • trans-4-(Boc-amino)cyclohexanol

Comparison: trans-4-(Boc-amino)-3-methoxypiperidine is unique due to the presence of both the Boc protecting group and the methoxy group on the piperidine ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds. For example, trans-4-(Boc-amino)cyclohexylamine lacks the methoxy group, which affects its reactivity and potential applications. Similarly, trans-4-(Boc-amino)cyclohexanemethylamine and trans-4-(Boc-amino)cyclohexanol have different structural features that influence their chemical behavior and uses.

Properties

IUPAC Name

tert-butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-8-5-6-12-7-9(8)15-4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSCFNOPCQQJAZ-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCNC[C@H]1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-(Boc-amino)-3-methoxypiperidine
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trans-4-(Boc-amino)-3-methoxypiperidine
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